3-Methyl-pyrrolidine-3-carboxylic acid
Overview
Description
“3-Methyl-pyrrolidine-3-carboxylic acid” is a chemical compound with the CAS Number: 1427203-57-3 . It has a molecular weight of 129.16 . The IUPAC name for this compound is (S)-3-methylpyrrolidine-3-carboxylic acid . It is stored in a dark place, sealed in dry, at 2-8 degrees Celsius .
Synthesis Analysis
The synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids can be achieved through organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes .
Molecular Structure Analysis
The molecular structure of “3-Methyl-pyrrolidine-3-carboxylic acid” is characterized by a five-membered pyrrolidine ring . This saturated scaffold is of great interest due to the possibility to efficiently explore the pharmacophore space due to sp3-hybridization . It contributes to the stereochemistry of the molecule and provides increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Physical And Chemical Properties Analysis
“3-Methyl-pyrrolidine-3-carboxylic acid” is a solid substance .
Scientific Research Applications
Drug Discovery
Field
Medicinal Chemistry Application: Pyrrolidine, the core structure of 3-methylpyrrolidine-3-carboxylic Acid, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Methods: The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol, are used to explore the pharmacophore space due to sp3-hybridization . Results: The introduction of a chiral pyrrolidine into molecules promotes selectivity towards CK1 receptors .
Synthesis of Pyrrolidine-3-carboxylic Acid Derivatives
Field
Organic Chemistry Application: The synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids . Methods: Organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes have been developed . Results: Using the developed reaction method, 5-methylpyrrolidine-3-carboxylic acid with 97% ee was obtained in two steps .
Synthesis of 1,8-dioxo-1,2,7,8-tetrahydro-2,7,10-triaza-anthracene-4,5-dicarbaldehydes (DOTTADs)
Field
Organic Chemistry Application: 2-Methylpyridine-3-carboxylic acid, a compound similar to 3-methylpyrrolidine-3-carboxylic Acid, has been used in the synthesis of DOTTADs . Methods: The specific methods of synthesis are not detailed in the source, but it likely involves complex organic reactions . Results: The synthesis of DOTTADs and their imines has been successfully achieved .
Modification of Nanoparticles and Nanostructures
Field
Nanotechnology Application: Carboxylic acids, which include 3-methylpyrrolidine-3-carboxylic Acid, can be used to modify the surface of nanoparticles and nanostructures . Methods: The carboxylic acid group can bind to the surface of nanoparticles, altering their properties . Results: This modification can lead to new materials with unique properties .
Treatment of Breast Cancer
Field
Medicinal Chemistry Application: Compared with 3-S-methylpyrrolidine or an unsubstituted pyrrolidine, 3-R-methylpyrrolidine promotes a pure ERα antagonist and selective ER degrader (PA-SERD) for the treatment of breast cancer . Methods: The introduction of a chiral pyrrolidine into molecules promotes selectivity towards CK1 receptors . Results: This approach has shown promise in the treatment of breast cancer .
Synthesis of Thieno[3,4-b]pyridin-5-one
Field
Organic Chemistry Application: 2-Methylpyridine-3-carboxylic acid, a compound similar to 3-methylpyrrolidine-3-carboxylic Acid, has been used in the synthesis of 7,7-dichloro-5,7-dihydro-thieno[3,4-b]pyridin-5-one . Methods: The specific methods of synthesis are not detailed in the source, but it likely involves complex organic reactions . Results: The synthesis of 7,7-dichloro-5,7-dihydro-thieno[3,4-b]pyridin-5-one has been successfully achieved .
Safety And Hazards
Future Directions
The future directions for “3-Methyl-pyrrolidine-3-carboxylic acid” could involve the design of new pyrrolidine compounds with different biological profiles . The stereogenicity of carbons in the pyrrolidine ring is one of the most significant features that can guide medicinal chemists in this direction .
properties
IUPAC Name |
3-methylpyrrolidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-6(5(8)9)2-3-7-4-6/h7H,2-4H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNPHMVNQPDXQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60393167 | |
Record name | 3-Methyl-pyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60393167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-pyrrolidine-3-carboxylic acid | |
CAS RN |
885953-27-5 | |
Record name | 3-Methyl-pyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60393167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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